molecular formula C6H9N3 B018327 4-Amino-2,6-dimethylpyrimidine CAS No. 461-98-3

4-Amino-2,6-dimethylpyrimidine

Cat. No. B018327
CAS RN: 461-98-3
M. Wt: 123.16 g/mol
InChI Key: BJJDXAFKCKSLTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-2,6-dimethylpyrimidine involves several key steps, starting from guanidine nitrate, acetylacetone, and sodium carbonate as raw materials. The reaction, typically conducted in water as the reaction medium, yields high-quality 4-Amino-2,6-dimethylpyrimidine under optimized conditions such as specific molar ratios of reactants, reaction temperature, and time. This process highlights the compound's accessibility for further research and application development (Qi Yon, 2013).

Molecular Structure Analysis

Studies on the molecular structure of 4-Amino-2,6-dimethylpyrimidine, particularly through X-ray crystallography, have provided insights into its arrangement and interactions. For instance, cocrystal studies involving 4-Amino-2,6-dimethylpyrimidine have demonstrated its ability to form stable molecular assemblies through hydrogen bonding and π-π stacking interactions, underscoring the compound's potential in forming diverse molecular architectures (A. Rajam et al., 2018).

Chemical Reactions and Properties

4-Amino-2,6-dimethylpyrimidine undergoes various chemical reactions, including cycloadditions, substitutions, and hydrogen bond formations. These reactions are pivotal in generating novel pyrimidine derivatives with enhanced properties for different applications. For example, it reacts with aryl isocyanates and isothiocyanates to yield novel pyrimido[4,5-d]pyrimidines, showcasing its versatility in synthetic chemistry (D. Prajapati & A. Thakur, 2005).

Scientific Research Applications

1. Nonlinear Optical Applications

  • Summary of Application: 4-Amino-2,6-dimethylpyrimidine is used in the synthesis of new organic single crystals for nonlinear optical (NLO) applications . These materials have extensive demand due to their diverse applications such as lasers, optical signal processing, optical data storage, frequency conversion, and optical switching .
  • Methods of Application: The material was synthesized by reacting organic raw materials of 2-amino-4,6-dimethylpyrimidine and trifluoroacetic acid in a 1:1 molar ratio using methanol as a solvent . The solution was mixed for 8 hours using mechanical stirring .
  • Results or Outcomes: The third-order nonlinear optical property of the crystal was measured from the Z-scan technique . The results support that the single crystal is more suitable for electronic and optical domain applications .

2. Corrosion Inhibition

  • Summary of Application: 4-Amino-2,6-dimethylpyrimidine has been studied for its corrosion inhibition properties on mild steel in 0.5 M sulfuric acid solution . It acts as a mixed-type inhibitor .
  • Methods of Application: Electrochemical measurements and surface characterization were used to study the inhibition ability . Quantum chemical calculations were performed to investigate the inhibition mechanism . Monte Carlo simulations were utilized to determine the adsorption energy and configuration arrangement of the compound to the metal surface .
  • Results or Outcomes: The inhibition efficiency increases with the inhibitor concentration to reach 87% . The inhibitor acts through the formation of a protective layer at the metal surface by the adsorption of its molecules onto the mild steel surface .

3. Antimicrobial Applications

  • Summary of Application: Pyrimidine derivatives, including 4-Amino-2,6-dimethylpyrimidine, have numerous antimicrobial applications . They can be used as antibacterial, anti-Toxoplasma, fungicidal, and antimalarial agents .
  • Methods of Application: The specific methods of application can vary depending on the specific antimicrobial use. Generally, these compounds are synthesized in a laboratory and then tested for their antimicrobial activity using standard microbiological techniques .

4. Laboratory Chemicals and Biocidal Products

  • Summary of Application: 4-Amino-2,6-dimethylpyrimidine is used as a laboratory chemical and in the production of biocidal products .
  • Methods of Application: As a laboratory chemical, it can be used in a variety of chemical reactions and syntheses . As a biocidal product, it can be used to control harmful or unwanted organisms .
  • Nonlinear Optical Applications
  • Corrosion Inhibition
  • Antimicrobial Applications
  • Laboratory Chemicals and Biocidal Products

Safety And Hazards

4-Amino-2,6-dimethylpyrimidine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

The third-order nonlinear optical property of the AMPTF crystal was measured from the Z -scan technique (He–Ne laser with 632.8 nm), thus results support that the AMPTF single crystal is more suitable for electronic and optical domain applications .

properties

IUPAC Name

2,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJDXAFKCKSLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196725
Record name Kyanmethin
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-dimethylpyrimidine

CAS RN

461-98-3
Record name 2,6-Dimethyl-4-pyrimidinamine
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Record name Kyanmethin
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Record name 2,6-dimethylpyrimidin-4-ylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
S Birtwell - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… the complexes with 4-hydroxy- and with 4-amino-2 : 6-dimethylpyrimidine were less stable than with the isomeric 2-hydroxy- and 2-amino-compounds. The complexes in Table 2 …
Number of citations: 29 pubs.rsc.org
S NISHIGAKI, K SENGA, K OGIWARA… - Chemical and …, 1970 - jstage.jst.go.jp
The reaction of 4-amino-6-hydroxy-2-methylpyrimidine with phosphorus oxychloride at 220-230 gave 6, 6'-dichloro-2, 2'-dimethyl-4, 4'-iminodipyrimidine (I) in good yield. I was also …
Number of citations: 2 www.jstage.jst.go.jp
AA Hasanein, GM El-Subruiti, GO Younes… - Journal of solution …, 2004 - Springer
The electronic absorption spectra of 2-aminopyrimidine (compound I), 2-amino-4-methylpyrimidine (compound II), 2-amino-4,6-dimethylpyrimidine (compound III), 2-amino-4,6-…
Number of citations: 7 link.springer.com
D Kovala-Demertzi - Transition Metal Chemistry, 1990 - Springer
Platinum(II) and platinum(IV) complexes of 2-amino-4, 6-dimethylpyrimidine, ADMPY, have been prepared. Solids of formula Pt(ADMPYH + )Cl 3 , Pt(ADMPY) 2 Cl 4 and Pt(ADMPY) 2 …
Number of citations: 15 link.springer.com
TLP Galvão, MDMCR da Silva… - The Journal of Chemical …, 2013 - Elsevier
The standard (p o =0.1MPa) molar enthalpies of formation, in the gaseous phase, at the reference temperature of 298.15K, of 2-amino-4-methylpyrimidine ((98.1±1.6)kJ·mol −1 ), 2-…
Number of citations: 14 www.sciencedirect.com
HE Duran - Biotechnology and Applied Biochemistry, 2023 - Wiley Online Library
Alzheimer's disease (AD) is a neurodegenerative disorder. The disease is characterized by dementia, memory impairment, cognitive impairment, and speech impairment. …
Number of citations: 2 iubmb.onlinelibrary.wiley.com
AR Ronzio, WB Cook - Organic Syntheses, 2003 - Wiley Online Library
Amino‐2, 6‐dimethylpyrimidine product: 4‐Amino‐2, 6‐dimethylpyrimidine
Number of citations: 11 onlinelibrary.wiley.com
S Ahmad, SD Sharma, M Isaq - Spectrochimica Acta Part A: Molecular and …, 1996 - Elsevier
Vibrational spectra (infrared and far infrared) of 2-amino-4,6-dimethyl- and 4-amino-2,6-dimethyl pyrimidines are reported. An assignment of fundamentals is proposed and their …
Number of citations: 4 www.sciencedirect.com
西垣貞雄, 千賀慶太郎, 荻原和子… - Chemical and …, 1970 - jlc.jst.go.jp
The reaction of 4-amino-6-hydroxy-2-methylpyrimidine with phosphorus oxychloride at 220-230 gave 6, 6'-dichloro-2, 2'-dimethyl-4, 4'-iminodipyrimidine (I) in good yield. I was also …
Number of citations: 2 jlc.jst.go.jp
RR Mod, FC Magne, EL Skau - Journal of the American Oil Chemists …, 1959 - Springer
In connection with the search for molecular compounds which might prove applicable in the purification of long-chain fatty acids, freezing-point data have been obtained for binary …
Number of citations: 5 link.springer.com

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